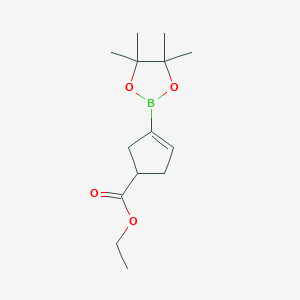

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate

Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a boronic ester featuring a cyclopentene ring substituted with a pinacol boronate group and an ethyl ester. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex carbocycles and heterocycles in pharmaceuticals and materials science . Its strained cyclopentene ring enhances reactivity in transition-metal-catalyzed processes, while the ethyl ester group provides solubility and stability for synthetic manipulation.

Properties

IUPAC Name |

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO4/c1-6-17-12(16)10-7-8-11(9-10)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDQOMMNFDVLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449662-73-0 | |

| Record name | ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Industry: It finds applications in the production of materials, such as polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which facilitates the transfer of the boronic acid group to the organic substrate, resulting in the formation of a new carbon-carbon bond.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The palladium catalyst forms a complex with the boronic acid, which then reacts with the organic substrate.

Pathways: The reactions typically follow the Suzuki-Miyaura cross-coupling pathway, leading to the formation of biaryl compounds.

Comparison with Similar Compounds

Cyclohexene Derivatives

Data Highlights :

- Cyclohexene derivatives exhibit 60–72% structural similarity to the target compound .

- Cyclopentene derivatives demonstrate 10–15% faster reaction rates in Pd-catalyzed couplings due to ring strain .

Heterocyclic Derivatives

Data Highlights :

Acrylate and Oxetane Derivatives

Data Highlights :

Biological Activity

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylate is a boronic acid derivative with significant potential in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cyclopentene ring and a dioxaborolane moiety. The biological activity of this compound is of interest, particularly in the context of its utility in cross-coupling reactions and potential therapeutic applications.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C11H19BO4

- Molecular Weight : 226.08 g/mol

- CAS Number : 1009307-13-4

Physical Properties

| Property | Value |

|---|---|

| Purity | 98% |

| Boiling Point | Not available |

| H-bond Acceptors | 4 |

| Rotatable Bonds | 4 |

The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known to interact with biological molecules through covalent bonding with diols and can modulate various biochemical pathways.

Potential Applications:

- Cancer Therapy : Boronic acids have been studied for their ability to inhibit proteasome activity and thus induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against certain cancer types.

- HSP90 Inhibition : Research indicates that compounds similar to this one may inhibit HSP90 (Heat Shock Protein 90), a molecular chaperone involved in cancer cell survival and proliferation . By inhibiting HSP90, these compounds can disrupt the stability of client proteins that are critical for tumor growth.

Case Studies and Research Findings

- HSP90 Inhibitors : A study highlighted the potential of boronic acid derivatives in targeting HSP90. Compounds that bind to the N-terminal ATP-binding site of HSP90 showed promising anti-tumor activity without significant toxicity .

- Cross-Coupling Reactions : this compound has been utilized in various cross-coupling reactions to synthesize complex organic molecules. Its reactivity is attributed to the presence of the dioxaborolane group which facilitates nucleophilic attacks.

Toxicological Profile

Preliminary data suggests that this compound may cause skin and eye irritation upon contact . Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves introducing the dioxaborolane group into a cyclopentene scaffold using palladium-catalyzed borylation. Key steps include:

- Protecting Group Strategy : Use pinacol boronic esters to stabilize the boronate moiety during synthesis .

- Catalytic System : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous solvents (THF or dioxane) under inert atmospheres .

- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours. Monitor progress via TLC or GC-MS.

Efficiency Tips : Pre-activate boronic esters with bases (K₂CO₃) to enhance coupling yields .

Basic: How should researchers characterize this compound to confirm purity and structural integrity?

Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify the cyclopentene backbone and dioxaborolane group. Look for characteristic peaks: ~1.3 ppm (tetramethyl groups) and 4.1–4.3 ppm (ethyl ester) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in hexane/ethyl acetate) and refine using SHELXL .

Advanced: How can computational models (e.g., DFT) resolve discrepancies between predicted and experimental reactivity data?

Answer:

Discrepancies often arise from solvation effects or transition-state approximations. Mitigation strategies:

- Parameter Adjustment : Include implicit solvent models (e.g., PCM for THF) and refine basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Molecular Dynamics (MD) : Simulate reaction trajectories to account for steric hindrance from the cyclopentene ring .

- Benchmarking : Cross-validate with experimental kinetic data (e.g., rate constants from NMR monitoring) .

Advanced: What catalytic systems are optimal for cross-coupling reactions involving this compound?

Answer:

Design considerations for Suzuki-Miyaura coupling:

- Ligand Selection : Bulky ligands (SPhos, DavePhos) improve steric control, reducing homocoupling byproducts .

- Solvent Effects : Use polar aprotic solvents (DMF, NMP) for electron-deficient aryl halides.

- Additives : Add KF or CsF to enhance transmetallation efficiency .

Case Study : Coupling with aryl bromides achieved 85–92% yield using Pd(OAc)₂/SPhos in toluene/water (3:1) at 90°C .

Basic: What storage and handling protocols prevent degradation of this compound?

Answer:

- Storage : Store under argon at –20°C in amber vials to avoid moisture and light-induced decomposition .

- Handling : Use gloveboxes for moisture-sensitive steps. Pre-dry solvents (molecular sieves) and glassware.

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 48 hours) monitored by HPLC .

Advanced: How do stereoelectronic effects of the dioxaborolane group influence reactivity in transition-metal catalysis?

Answer:

The dioxaborolane group’s sp²-hybridized boron atom facilitates π-backbonding with Pd catalysts, stabilizing intermediates. Key factors:

- Electron-Withdrawing Effect : The ester group enhances electrophilicity at boron, accelerating transmetallation .

- Steric Profile : The tetramethyl substituents shield boron, reducing unwanted side reactions (e.g., protodeboronation) .

Experimental Validation : X-ray analysis reveals bond angles (B–O: ~1.36 Å) critical for transition-state geometry .

Advanced: How to troubleshoot low yields in cross-coupling reactions using this compound?

Answer:

Systematically address common issues:

- Oxygen Sensitivity : Ensure rigorous degassing of solvents and inert atmosphere .

- Substrate Purity : Pre-purify aryl halides via column chromatography.

- Catalyst Poisoning : Add chelating agents (e.g., EDTA) to sequester trace metals .

Case Study : Replacing PdCl₂ with Pd₂(dba)₃ increased yields from 55% to 82% in aryl chloride couplings .

Advanced: What strategies validate the compound’s stereochemistry in asymmetric synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.